molecular formula C22H25NO3 B1614302 4'-Carboethoxy-3-piperidinomethyl benzophenone CAS No. 898792-81-9

4'-Carboethoxy-3-piperidinomethyl benzophenone

Cat. No.: B1614302
CAS No.: 898792-81-9
M. Wt: 351.4 g/mol
InChI Key: XOIAUMJPZWFULQ-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-piperidinomethyl benzophenone is a chemical compound with the molecular formula C22H25NO3 It is known for its unique structure, which includes a benzophenone core substituted with a piperidinomethyl group and a carboethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-piperidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine and formaldehyde under basic conditions.

    Addition of the Carboethoxy Group: The final step involves the esterification of the benzophenone derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4’-Carboethoxy-3-piperidinomethyl benzophenone has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The carboethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxy-3-piperidinomethyl benzophenone: Similar structure but with a methoxy group instead of a carboethoxy group.

    4’-Carboethoxy-3-morpholinomethyl benzophenone: Similar structure but with a morpholinomethyl group instead of a piperidinomethyl group.

Uniqueness

4’-Carboethoxy-3-piperidinomethyl benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinomethyl group enhances its potential interactions with biological targets, while the carboethoxy group improves its solubility and stability.

Properties

IUPAC Name

ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIAUMJPZWFULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643133
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-81-9
Record name Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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